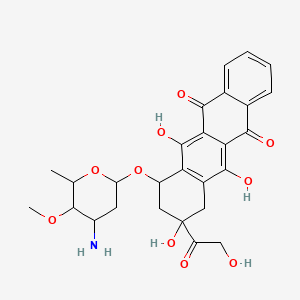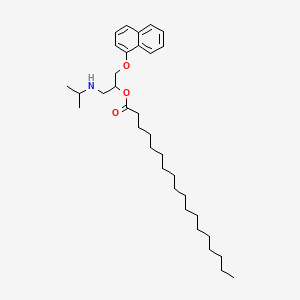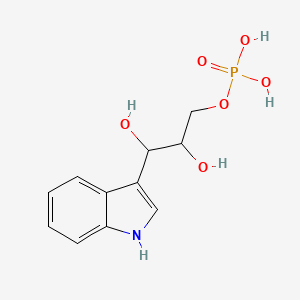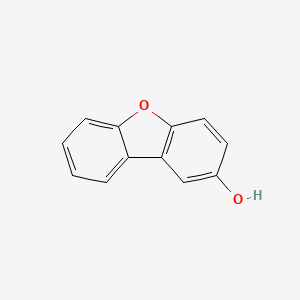
10,10-Bis(pyridin-4-ylmethyl)anthracen-9-one
説明
XE991 is a member of anthracenes.
科学的研究の応用
Electronic Properties and OLED Applications
10,10-Bis(pyridin-4-ylmethyl)anthracen-9-one derivatives have been investigated for their potential in organic electronics, particularly in the field of Organic Light Emitting Diodes (OLEDs). For instance, various derivatives have been synthesized to optimize electron injection/transporting properties, showing promising applications in blue fluorescent OLEDs with superior performance compared to conventional materials (Wang et al., 2016).
Fluorescent Sensors
These compounds also find applications as fluorescent sensors. For example, derivatives of this compound have been developed for the selective detection of explosives like 2,4,6-trinitrophenol in water, demonstrating high sensitivity and recyclability (Chakraborty & Mandal, 2018). Similarly, research shows that divinylanthracene derivatives containing pyridine are responsive to stimuli like piezochromism and protonation, suggesting potential applications in sensing, detection, and display devices (Dong et al., 2013).
Surface-Enhanced Raman Scattering Studies
Studies have also explored the electron donor–acceptor properties of such compounds using Surface-Enhanced Raman Scattering (SERS) spectroscopy. This research provides insights into the electron donor–acceptor properties and charge transfer excited states, relevant to the development of molecular electronics and sensing technologies (Soto et al., 2019).
Biomedical Applications
In biomedical research, derivatives of this compound have been employed as fluorescent pH sensors and biological probes. These compounds exhibit aggregation-induced emission characteristics, suitable for pH and biomacromolecule sensing (Lu et al., 2010).
Materials Science and Polymer Development
These compounds have been incorporated into the development of poly(ether amide)s, resulting in materials with excellent thermal stability, solubility, and optical transparence. This suggests their utility in creating advanced polymeric materials with specific desirable properties (Zhou et al., 2020).
特性
分子式 |
C26H20N2O |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
10,10-bis(pyridin-4-ylmethyl)anthracen-9-one |
InChI |
InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2 |
InChIキー |
KHJFBUUFMUBONL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5 |
ピクトグラム |
Irritant |
同義語 |
10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone XE 991, anthracenone XE-991 XE991 cpd |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


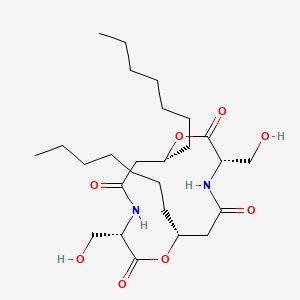

![2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B1202511.png)
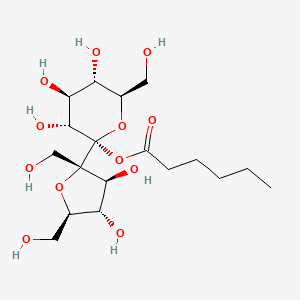
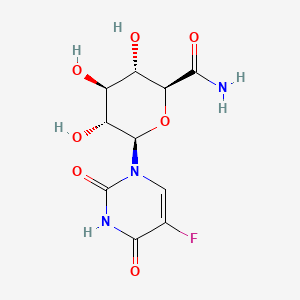
![2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1202515.png)
